2-Acetamidomethyl-4-nitrophenol
Description
2-Acetamidomethyl-4-nitrophenol is a synthetic aromatic compound featuring a phenol core substituted with a nitro group (-NO₂) at the para (4-) position and an acetamidomethyl group (-CH₂NHCOCH₃) at the ortho (2-) position. This structure combines the electron-withdrawing nitro group, which enhances acidity and reactivity, with the polar acetamidomethyl moiety, which may influence solubility and biological interactions.
Properties
CAS No. |
5804-36-4 |
|---|---|
Molecular Formula |
C9H10N2O4 |
Molecular Weight |
210.19 g/mol |
IUPAC Name |
N-[(2-hydroxy-5-nitrophenyl)methyl]acetamide |
InChI |
InChI=1S/C9H10N2O4/c1-6(12)10-5-7-4-8(11(14)15)2-3-9(7)13/h2-4,13H,5H2,1H3,(H,10,12) |
InChI Key |
SKIMPHYSGGMGFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1=C(C=CC(=C1)[N+](=O)[O-])O |
Origin of Product |
United States |
Comparison with Similar Compounds
4-Nitrophenol
- Structure: Phenol with a nitro group at the 4-position.
- Molecular Weight : 139.11 g/mol.
- Key Properties: Melting Point: 113–114°C. Solubility: Moderately soluble in polar organic solvents (e.g., ethanol). Reactivity: Strongly acidic (pKa ~7.1), readily forms salts (e.g., sodium 4-nitrophenolate).
- Applications : Widely used as a pH indicator, enzyme substrate (e.g., in phosphatase assays), and synthetic intermediate .
Comparison: this compound differs by the addition of the acetamidomethyl group at the 2-position. This substituent likely increases molecular weight (~210–220 g/mol estimated) and reduces acidity compared to 4-nitrophenol due to steric and electronic effects. The acetamidomethyl group may also enhance solubility in polar aprotic solvents.
4-Nitroanisole (4-Nitrophenol Methyl Ether)
- Structure : Methoxy (-OCH₃) group at the 4-position, nitro group at the 4-position.
- Molecular Weight : 153.14 g/mol.
- Key Properties: Melting Point: 52–54°C. Solubility: Soluble in ethanol, ether, and chloroform. Reactivity: Less acidic than 4-nitrophenol; undergoes nucleophilic aromatic substitution.
- Applications : Intermediate in dye synthesis and photochemical studies .
Comparison: The methoxy group in 4-nitroanisole is electron-donating, contrasting with the electron-withdrawing acetamidomethyl group in this compound. This difference would result in lower acidity for 4-nitroanisole. The acetamidomethyl group may also confer hydrogen-bonding capacity, altering biological activity.
4-Nitrophenol Sodium Salt Dihydrate
- Structure: Ionic form of 4-nitrophenol (sodium phenolate).
- Molecular Weight : 197.12 g/mol.
- Key Properties :
- Melting Point: >300°C.
- Solubility: Highly water-soluble.
- Reactivity: Stable in aqueous solutions; used in buffer systems.
- Applications : Common in biochemical assays (e.g., enzyme kinetics) .
Comparison: The ionic nature of this compound contrasts with the neutral, hydrophobic acetamidomethyl group in this compound. The sodium salt’s high water solubility makes it preferable for aqueous applications, whereas the target compound may be better suited for lipid-soluble environments.
N-(2-Methoxy-4-nitrophenyl)acetamide
- Structure : Acetamide (-NHCOCH₃) at the 2-position, nitro group at the 4-position, and methoxy group at the 2-position.
- Molecular Weight : 210.19 g/mol.
- Key Properties :
- Reactivity: The acetamide group may undergo hydrolysis under acidic/basic conditions.
- Applications : Pharmaceutical intermediate (e.g., in antitumor or antimicrobial agent synthesis) .
Comparison: This compound shares the nitro and acetamide functionalities with this compound but includes a methoxy group instead of an acetamidomethyl chain.
Research Findings and Implications
- Acidity : The nitro group in all compounds enhances acidity, but substituents like -OCH₃ (electron-donating) or -CH₂NHCOCH₃ (electron-withdrawing) modulate this property.
- Synthetic Utility: The sodium salt’s water solubility and 4-nitroanisole’s reactivity highlight the diversity of nitrophenol derivatives in industrial and research settings .
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